N-Isobutyrylglycine-d2

Catalog No.
S12882641
CAS No.
M.F
C6H11NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isobutyrylglycine-d2

Product Name

N-Isobutyrylglycine-d2

IUPAC Name

2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid

Molecular Formula

C6H11NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i3D2

InChI Key

DCICDMMXFIELDF-SMZGMGDZSA-N

Canonical SMILES

CC(C)C(=O)NCC(=O)O

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)C(C)C

N-Isobutyrylglycine-d2 is a deuterated derivative of N-Isobutyrylglycine, an acyl glycine compound characterized by the presence of an isobutyryl group attached to the nitrogen atom of glycine. This compound is notable for its role in metabolic pathways, particularly those involving branched-chain amino acids like valine. It has been identified in significant amounts in the urine of patients suffering from isobutyryl-CoA dehydrogenase deficiency, a metabolic disorder that affects fatty acid oxidation. The chemical formula for N-Isobutyrylglycine-d2 is C₆H₁₁D₂NO₃, with a molecular weight of approximately 145.1564 g/mol .

  • Oxidation: This process involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate.
  • Reduction: In this reaction, N-Isobutyrylglycine-d2 gains electrons, typically through reducing agents like sodium borohydride.
  • Substitution: This involves replacing one functional group in the compound with another .

The specific conditions and reagents used in these reactions can lead to various products, depending on the reaction pathway chosen.

N-Isobutyrylglycine-d2 plays a crucial role in biological systems as a metabolite involved in the detoxification processes of fatty acids. It is primarily produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycines. Elevated levels of this compound are indicative of metabolic disorders, particularly those related to mitochondrial fatty acid beta-oxidation . Its biological activity includes influencing cellular metabolism and participating in signaling pathways associated with amino acid catabolism.

The synthesis of N-Isobutyrylglycine-d2 can be achieved through several methods:

  • Direct Acylation: Glycine can be acylated using isobutyric anhydride or isobutyryl chloride in the presence of a base to facilitate the reaction.
  • Deuterated Reagents: Using deuterated forms of isobutyric acid or isobutyryl chloride allows for the incorporation of deuterium into the final product .
  • Enzymatic Synthesis: Utilizing specific enzymes like glycine N-acyltransferase can also yield this compound from appropriate substrates under controlled conditions.

These methods allow for both bulk production and specific isotopic labeling for research purposes.

N-Isobutyrylglycine-d2 has several applications across various fields:

  • Clinical Diagnostics: It serves as a biomarker for diagnosing isobutyryl-CoA dehydrogenase deficiency and other metabolic disorders.
  • Research: The compound is used in studies related to metabolic pathways and enzyme functions, particularly in understanding branched-chain amino acid metabolism.
  • Analytical Chemistry: It acts as a reference standard for quantifying acyl glycines in biological samples .

Research indicates that N-Isobutyrylglycine-d2 interacts with several enzymes and proteins involved in metabolic pathways. Its primary interaction occurs with glycine N-acyltransferase (EC 2.3.1.13), which catalyzes its formation from acyl-CoA and glycine . Additionally, studies have shown that elevated levels of this compound can disrupt normal cellular functions, particularly in conditions like diabetes mellitus, where fatty acid metabolism is impaired .

N-Isobutyrylglycine-d2 belongs to a class of compounds known as N-acyl glycines, which share structural similarities but differ in their acyl groups. Here are some similar compounds:

Compound NameChemical StructureUnique Features
ButyrylglycineC₄H₉NO₂Shorter carbon chain; less hydrophobic
ValerylglycineC₅H₁₁NO₂Contains a pentyl group; involved in valine metabolism
PropionylglycineC₄H₉NO₂Derived from propionic acid; shorter chain
IsovalerylglycineC₅H₁₁NO₂Branching at the second carbon

Uniqueness: N-Isobutyrylglycine-d2's unique feature lies in its specific isobutyryl group and deuteration, which enhances its stability and allows for precise tracking in metabolic studies.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

147.086446705 g/mol

Monoisotopic Mass

147.086446705 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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